Superior BRD4 Binding Affinity of (Rac)-CPI-203 Compared to (+)-JQ1
(Rac)-CPI-203 demonstrates higher affinity for the BRD4 bromodomain than its parent compound, (+)-JQ1. In a bead-based fluorescent proximity assay (AlphaScreen), (Rac)-CPI-203 exhibits a pIC50 of 7.43, corresponding to an IC50 of 37 nM for BRD4 [1]. In contrast, (+)-JQ1 shows an IC50 of 77 nM for BRD4-BD1 and 33 nM for BRD4-BD2 in cell-free assays . This indicates (Rac)-CPI-203 is a more potent inhibitor of the BRD4 BD1 domain.
| Evidence Dimension | BRD4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 37 nM (AlphaScreen assay) |
| Comparator Or Baseline | (+)-JQ1: 77 nM (BRD4-BD1, TR-FRET assay) |
| Quantified Difference | (Rac)-CPI-203 is ~2.1-fold more potent than (+)-JQ1 against BRD4-BD1. |
| Conditions | In vitro binding assays; AlphaScreen for (Rac)-CPI-203, TR-FRET for (+)-JQ1. |
Why This Matters
Higher potency allows for lower working concentrations, potentially reducing off-target effects and improving the therapeutic window in both in vitro and in vivo studies.
- [1] IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. CPI-203 Ligand Activity Charts. Ligand Id: 7513. View Source
